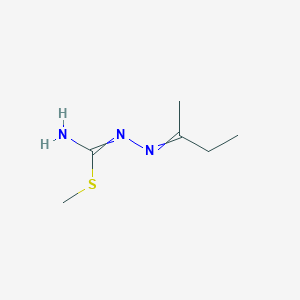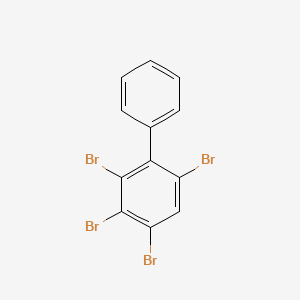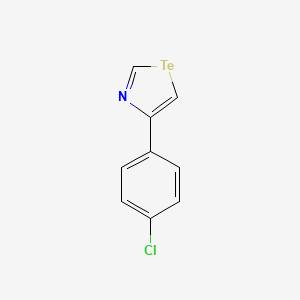
4-(4-Chlorophenyl)-1,3-tellurazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1,3-tellurazole is an organotellurium compound characterized by the presence of a tellurium atom within a heterocyclic ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole typically involves the reaction of 4-chlorophenylhydrazine with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-1,3-tellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include tellurium dioxide derivatives, reduced tellurium compounds, and substituted chlorophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1,3-tellurazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1,3-tellurazole involves its interaction with cellular components at the molecular level. The compound can interact with proteins and enzymes, potentially inhibiting their activity. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of 4-(4-Chlorophenyl)-1,3-tellurazole.
4-Chlorophenylacetylene: Another chlorophenyl derivative with different chemical properties.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of tellurium.
Uniqueness
This compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
114750-17-3 |
|---|---|
Molekularformel |
C9H6ClNTe |
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1,3-tellurazole |
InChI |
InChI=1S/C9H6ClNTe/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H |
InChI-Schlüssel |
NTCLGLWGLDKLKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C[Te]C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)




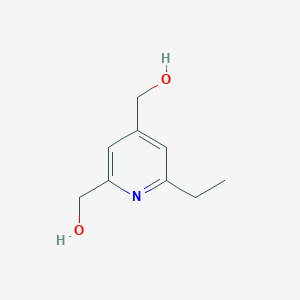
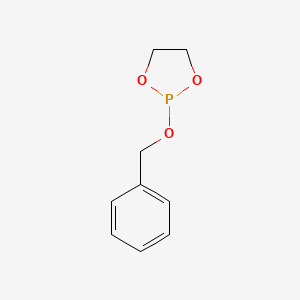
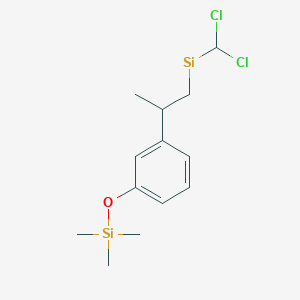
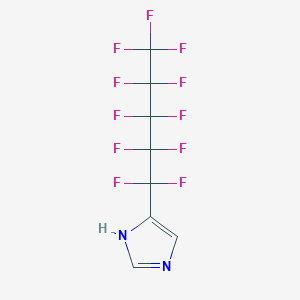
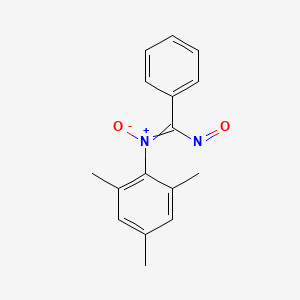
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
